molecular formula C16H13ClN2S B2526324 4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole CAS No. 394237-20-8

4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole

Cat. No.: B2526324
CAS No.: 394237-20-8
M. Wt: 300.8
InChI Key: RYCPBVZPROEGIM-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenylthio group, a methyl group, and a phenyl group

Scientific Research Applications

4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole has several applications in scientific research:

Future Directions

The future directions for research on “4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole” could involve further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities of similar compounds , it could be of interest to investigate the potential biological activities of “this compound”. Additionally, further studies could explore its mechanism of action and potential uses in various fields such as medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole typically involves the reaction of 4-chlorothiophenol with appropriate pyrazole precursors under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated pyrazole derivative . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the pyrazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methyl-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-16(20-14-9-7-13(17)8-10-14)15(19-18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCPBVZPROEGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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